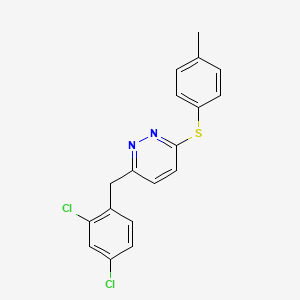

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide” is a chemical compound with a complex structure. It is also known as “2-[(2,4-DICHLOROBENZYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE” and has the molecular formula C24H20Cl2N2OS2 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyl group, which is a phenyl group attached to a methylene bridge, and a sulfide group, which is a sulfur atom bonded to two carbon atoms .Scientific Research Applications

Crystal Structures and Interactions

- Crystal Structures and Hirshfeld Surface Analyses: The crystal structure of certain compounds related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide reveals how molecules are arranged and linked in a crystalline form, indicating N—H⋯O hydrogen bonds and C—H⋯O interactions in the structure (Dadou et al., 2019).

Coordination and Interaction with Metals

- Coordination with Nickel: A compound closely related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide has been studied for its ability to coordinate with nickel, forming different complexes, suggesting potential applications in the formation of metal complexes (Bermejo et al., 2000).

Corrosion Inhibition

- Inhibition of Corrosion: Alteration in the structure of pyridazine compounds, closely related to the target compound, has been shown to significantly increase the inhibition efficiency in steel corrosion, suggesting potential application in corrosion protection (Bouklah et al., 2004).

Chemical Properties and Reactions

- Sulfur Inversion in N,S-Chelate Thioethers: The study of thioethers related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide shows that sulfur inversion occurs in certain N,S-chelate thioethers, providing insights into the stereochemical properties and reactions of sulfur-containing compounds (Tresoldi et al., 2002).

Potential in Polymer Development

- High Refractive Polyimides Containing Pyridine and Sulfur Units: Compounds with pyridine and sulfur units have been developed into polyimides with excellent optical properties, indicating potential use in the development of high-refractive materials (Guan et al., 2017).

properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-6-(4-methylphenyl)sulfanylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2S/c1-12-2-7-16(8-3-12)23-18-9-6-15(21-22-18)10-13-4-5-14(19)11-17(13)20/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWMXHFNIUKDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)

![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)